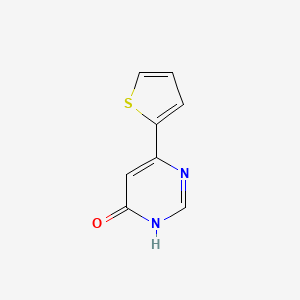

6-(Thiophen-2-yl)pyrimidin-4-ol

描述

6-(Thiophen-2-yl)pyrimidin-4-ol is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring The presence of these two rings makes it an interesting compound for various chemical and biological studies Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)pyrimidin-4-ol typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. The reaction is carried out under reflux conditions to obtain the desired pyrimidine derivative . Another method involves the condensation of 2-acetylthiophene with anisaldehyde in ethanol, followed by the addition of an aqueous solution of potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and combinatorial chemistry, can be applied to scale up the production of this compound.

化学反应分析

Types of Reactions

6-(Thiophen-2-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Both the thiophene and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted thiophene and pyrimidine compounds.

科学研究应用

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that 6-(Thiophen-2-yl)pyrimidin-4-ol exhibits anti-inflammatory effects by modulating immune responses and inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has shown promise in reducing edema and pain in inflammation models, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections. The minimum inhibitory concentrations (MIC) for some bacterial strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent.

Cancer Research

this compound has been investigated for its anticancer properties, particularly as a kinase inhibitor. Its structural modifications have led to compounds that show significant cytotoxic effects against various cancer cell lines, indicating its potential role in cancer therapeutics .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound derivatives have provided insights into how modifications can enhance biological activity. For instance, the introduction of electron-donating groups has been associated with increased COX-2 inhibitory potency, which is crucial for developing anti-inflammatory drugs .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science. Its unique properties make it suitable for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films is particularly advantageous for electronic applications .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in animal models.

- Antimicrobial Efficacy : Research highlighted its effectiveness against multiple bacterial strains, supporting its use as a potential antibiotic.

- Cytotoxicity Against Cancer Cells : Several derivatives of this compound were found to induce apoptosis in cancer cell lines, showcasing their anticancer potential.

作用机制

The mechanism of action of 6-(Thiophen-2-yl)pyrimidin-4-ol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit cytochrome c peroxidase, which is involved in the production of reactive oxygen species (ROS) . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

相似化合物的比较

Similar Compounds

Thiophene: A five-membered ring containing sulfur, known for its use in medicinal chemistry and material science.

Pyrimidine: A six-membered ring containing nitrogen atoms, widely studied for its role in nucleic acids and pharmaceuticals.

4-(Thiophen-2-yl)pyrimidine-2-thiol: A similar compound with potential anti-inflammatory and antioxidant activities.

Uniqueness

6-(Thiophen-2-yl)pyrimidin-4-ol is unique due to the combination of thiophene and pyrimidine rings, which provides a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a scaffold for drug design make it a valuable compound in scientific research.

生物活性

6-(Thiophen-2-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆N₂OS. The compound features a pyrimidine ring with a hydroxyl group (-OH) at the 4-position and a thiophene substituent at the 6-position. This unique structural combination may enhance its solubility and bioavailability, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions between thiophene-substituted chalcones and guanidine. Key methods include:

- Refluxing with Acetylacetone : This method yields pyrimidopyrimidines that can be further modified.

- Reaction with POCl₃ and Aniline : This step is crucial for obtaining the final product.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Effects : The compound has been shown to modulate immune responses effectively, reducing inflammation in various models.

- Antioxidant Properties : It has demonstrated potential as an antioxidant, particularly in inhibiting reactive oxygen species (ROS) .

- Anticancer Activity : Preliminary studies suggest that it may possess antitumor properties, particularly against specific cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of related compounds reveals insights into SAR:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-thione | Pyridine ring instead of hydroxyl | Antioxidant and anti-inflammatory |

| 4-(Benzofuran)-6-(thiophen-2-yl)pyrimidin-2(1H)-amine | Benzofuran moiety | Antimicrobial and anticancer |

| 5-(Thiazolyl)-6-(thiophen-2-yl)pyrimidinone | Thiazole ring | Antimicrobial and antifungal |

The presence of electron-donating or withdrawing groups significantly affects the compound's potency against various biological targets, including cyclooxygenase (COX) enzymes, which are pivotal in inflammation .

Case Studies

- Anti-tumor Studies : In a study assessing the antitumor activity of related pyrimidine derivatives, compounds similar to this compound were evaluated against Ehrlich Ascites Carcinoma and Sarcoma-180 models. The results indicated significant reductions in tumor growth, suggesting a potential pathway for therapeutic development .

- Immunological Research : A study focusing on the anti-inflammatory properties highlighted the compound's ability to modulate cytokine production in immune cells, demonstrating its potential application in treating autoimmune diseases .

属性

IUPAC Name |

4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPBCAUQPGNSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303181 | |

| Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105195-61-6 | |

| Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Thienyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。